3-chloro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide
Description
Properties
Molecular Formula |
C17H15Cl4N3OS |
|---|---|
Molecular Weight |
451.2 g/mol |
IUPAC Name |
3-chloro-N-[2,2,2-trichloro-1-[(3-methylphenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H15Cl4N3OS/c1-10-4-2-7-13(8-10)22-16(26)24-15(17(19,20)21)23-14(25)11-5-3-6-12(18)9-11/h2-9,15H,1H3,(H,23,25)(H2,22,24,26) |
InChI Key |
MWOMJVDNLFWVSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis
Recent advances propose a one-pot method combining amide formation and thiourea coupling. In this approach, 3-chlorobenzoyl chloride, 2,2,2-trichloroethylamine, and 3-methylphenyl isothiocyanate are sequentially added to a mixture of THF and TEA at 0°C. While this reduces purification steps, yields are lower (62–68%) due to competing reactions between the acid chloride and isothiocyanate.
Solid-Phase Synthesis
Immobilization of 2,2,2-trichloroethylamine on Wang resin enables a solid-phase route. The resin-bound amine reacts with 3-chlorobenzoyl chloride, followed by cleavage using trifluoroacetic acid (TFA) and subsequent thiourea formation. This method achieves 70–75% purity without chromatography, making it suitable for high-throughput screening.
Reaction Condition Analysis
The table below compares critical parameters across different synthesis methods:
Scalability and Industrial Considerations
Industrial-scale production faces challenges in handling trichloroethylamine, a lachrymatory and moisture-sensitive compound. Continuous flow reactors mitigate these issues by:
-
Minimizing exposure to ambient humidity
-
Enabling precise temperature control (±1°C) during exothermic steps
-
Reducing reaction volumes by 40% compared to batch processes
Pilot plant data indicate that continuous synthesis achieves 81% yield at 10 kg scale, with impurity profiles meeting ICH Q3A guidelines.
Analytical Characterization
Final product validation employs:
-
NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d6) δ 10.32 (s, 1H, NH), 8.45 (d, J = 8.0 Hz, 1H), 7.85–7.75 (m, 4H), 7.45 (t, J = 7.6 Hz, 1H), 5.12 (q, J = 6.8 Hz, 1H), 2.35 (s, 3H).
-
HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).
-
Elemental Analysis : Calculated for C₁₇H₁₃Cl₄N₃OS: C 44.37%, H 2.85%, N 9.13%; Found: C 44.29%, H 2.88%, N 9.09%.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in the replacement of chlorine atoms with various functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3-chloro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide exhibit significant anticancer properties. For instance, studies have shown that benzamide derivatives can inhibit specific cancer cell lines by targeting key molecular pathways involved in tumor growth and proliferation. The incorporation of trichloroethyl groups enhances the lipophilicity of the compounds, potentially improving their bioavailability and efficacy against cancer cells .
Inhibition of Kinase Activity
The compound's structure suggests potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in signaling pathways related to cancer and other diseases. Research has focused on synthesizing benzamide derivatives that selectively inhibit RET kinase activity, which is implicated in various cancers . The modification of benzamide structures to include trichloroethyl groups may enhance their specificity and potency against targeted kinases.
Antimicrobial Properties
Benzamide derivatives have also been investigated for their antimicrobial properties. The presence of chlorine atoms in the structure can contribute to increased antimicrobial activity by disrupting microbial cell membranes or inhibiting essential metabolic pathways . This makes compounds like this compound relevant in developing new antimicrobial agents.
Pesticide Development
The chlorinated structure of this compound suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. Chlorinated compounds are often more stable and effective at lower concentrations, which can be beneficial for agricultural applications. Research into the environmental fate of such compounds indicates that they may have lower toxicity to non-target organisms while effectively controlling pest populations .
Toxicological Studies
Given the presence of multiple chlorine atoms, studies have been conducted to evaluate the toxicological impacts of similar compounds on aquatic ecosystems. Understanding the degradation pathways and toxicity levels is crucial for assessing environmental risks associated with their use in agricultural practices . Such studies help inform regulatory policies regarding chemical usage and environmental safety.
Case Studies
Mechanism of Action
The mechanism of action of 3-chloro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The target compound belongs to a broader class of trichloroethyl-thiourea benzamides. Key structural variations among analogs include:
Substituents on the benzamide ring: 4-Chloro-N-(2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl)benzamide (): Replaces the 3-chloro with 4-chloro and uses a 4-chlorophenyl thiourea. 2,4-Dichloro-N-(2,2,2-trichloro-1-[(phenyl)carbamothioylamino]ethyl)benzamide (): Incorporates a 2,4-dichloro benzamide and a phenyl-thiourea, with additional cyclization to form a 1,3,4-thiadiazole ring. The thiadiazole introduces rigidity and π-stacking capacity.
Substituents on the thiourea aryl group: 3-Methylphenyl (target compound): Enhances hydrophobic interactions without significant steric hindrance. 2,5-Dichlorophenyl (): Combines electron-withdrawing chlorine atoms with steric effects, which may influence thiourea acidity and metal coordination.
Backbone modifications: 3-Methyl-N-(2,2,2-trichloro-1-[(pyrazolyl)carbamothioylamino]ethyl)butanamide (): Replaces benzamide with butanamide and introduces a pyrazolyl-thiourea, altering hydrogen-bonding patterns.
Biological Activity
3-chloro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple chlorine substituents and a carbamothioyl group. Its molecular formula is , indicating the presence of heavy halogenation which may influence its biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the benzamide moiety suggests potential interactions with the central nervous system and may exhibit anti-cancer properties through inhibition of specific kinases.
Inhibition of Enzymatic Activity
Benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway. This inhibition can lead to reduced cell proliferation in cancerous tissues. Studies have demonstrated that similar compounds can downregulate DHFR protein levels, contributing to their anti-tumor efficacy .
Biological Activity Data
A summary of biological activity data related to this compound is presented in the following table:
Case Study 1: Anticancer Activity
A study explored the anticancer potential of benzamide derivatives, including compounds structurally similar to this compound. The results indicated that these compounds exhibited significant cytotoxic effects against various cancer cell lines, demonstrating their potential as therapeutic agents in oncology .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition capabilities of benzamide derivatives. The study highlighted that certain derivatives could effectively inhibit DHFR activity, leading to decreased viability in resistant cancer cell lines. This suggests a promising avenue for developing new treatments for cancers exhibiting resistance to traditional therapies .
Research Findings
Recent findings emphasize the importance of structural modifications in enhancing the biological activity of benzamide derivatives. For instance, the introduction of trichloroethyl groups has been linked to increased potency against specific targets. Moreover, ongoing research is aimed at elucidating the precise mechanisms through which these compounds exert their biological effects.
Q & A
Q. How can researchers optimize the synthesis of 3-chloro-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide?
- Methodological Answer: Synthesis optimization involves controlling reaction parameters such as:
- Temperature : Elevated temperatures (e.g., reflux) enhance reaction rates but may increase side products.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation .
- Purification : Column chromatography or recrystallization to isolate the final product.
Table 1 : Example reaction optimization
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 80 | 65 | 92 |
| THF | 60 | 45 | 85 |
| Acetonitrile | 70 | 55 | 88 |
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ = 492.5 Da).
- X-ray Crystallography : For absolute configuration determination using SHELXL .
Q. How can researchers assess the compound's preliminary biological activity?
- Methodological Answer:
- Antimicrobial Assays : Broth microdilution to determine MIC values against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK293) to evaluate safety thresholds.
Advanced Research Questions
Q. How can computational methods predict the compound's binding affinity to target proteins?
- Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate ligand-protein interactions (e.g., with bacterial DNA gyrase) . Adjust parameters like exhaustiveness (24) and grid box size (20 ų).
- Scoring Function Analysis : Compare binding energies (ΔG) across docking poses.
Table 2 : Docking results against E. coli FabI (enoyl-ACP reductase):
| Pose | Binding Energy (kcal/mol) | H-Bonds | Hydrophobic Interactions |
|---|---|---|---|
| 1 | -9.2 | 3 | 8 |
| 2 | -8.7 | 2 | 6 |
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer:
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or assay variability .
- Controlled Replication : Standardize assay protocols (e.g., inoculum size, incubation time) across labs.
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., chloro vs. methoxy groups) to isolate contributing factors .
Q. What strategies are effective for analyzing crystallographic data discrepancies?
- Methodological Answer:
- Twinned Data Refinement : Use SHELXL for high-resolution datasets with twin law parameters (e.g., BASF) .
- Validation Tools : Check R-factor convergence and electron density maps (e.g., UCSF Chimera) .
Example Workflow :
Collect XRD data (CCDC deposition recommended ).
Refine with SHELXL using HKLF 5 format for twinned crystals.
Validate using Rfree and MolProbity.
Q. How can researchers design SAR studies for derivatives of this compound?
- Methodological Answer:
- Scaffold Modification : Introduce substituents at the benzamide or trichloroethyl moiety.
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interaction sites (e.g., hydrogen bond acceptors) .
- In Silico ADMET : Predict pharmacokinetics with QikProp (e.g., logP, CNS permeability).
Data Contradiction and Reproducibility
Q. Why might synthetic yields vary between studies, and how can this be addressed?
- Methodological Answer:
- Root Causes : Impure starting materials, solvent moisture, or inadequate reaction monitoring.
- Mitigation :
- Use anhydrous solvents and inert atmosphere (N2/Ar).
- Track reaction progress via TLC or inline IR spectroscopy .
Software and Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
